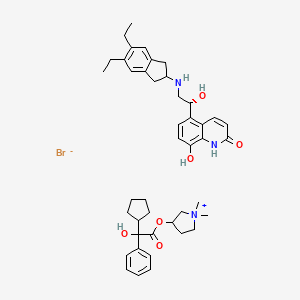
Utibron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Utibron, also known as this compound, is a useful research compound. Its molecular formula is C43H56BrN3O6 and its molecular weight is 790.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs for obstructive airway diseases, Adrenergics in combinations with anticholinergics incl. triple combinations with corticosteroids -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Improvement in Lung Function
Clinical trials have demonstrated significant improvements in lung function among COPD patients using Utibron Neohaler. A pooled analysis from the FLIGHT1 and FLIGHT2 studies indicated that patients experienced a mean change in forced expiratory volume in one second (FEV1) of 0.159–0.179L on Day 1 and 0.223–0.281L at Week 12 compared to placebo, with statistical significance (P<0.001) .
Quality of Life Enhancements
Patients reported improvements in health-related quality of life (HRQL) as measured by the St George's Respiratory Questionnaire (SGRQ) and dyspnea assessed through the Transitional Dyspnea Index (TDI). Statistically significant enhancements were observed after 12 weeks of treatment, indicating that this compound Neohaler not only improves lung function but also positively impacts overall patient well-being .
Nighttime Symptom Management
A notable application of this compound Neohaler is its effectiveness in reducing nighttime symptoms associated with COPD. The FLIGHT studies highlighted a significant reduction in total nighttime COPD symptom scores and the use of rescue medications at night, with treatment differences showing statistical significance (P<0.001). Patients also reported an increase in the number of nights without awakenings .
Case Study: Long-Term Efficacy
In a 52-week study involving 615 patients, the long-term safety and efficacy of this compound Neohaler were evaluated. Results showed sustained bronchodilation effects throughout the study period, highlighting its potential for long-term management of COPD without significant adverse effects .
Comparative Study: this compound vs Individual Components
A comparative analysis demonstrated that this compound Neohaler provided superior lung function improvements compared to its individual components (indacaterol or glycopyrrolate) and placebo over a 12-week period . This underscores the therapeutic advantage of combination therapy in managing COPD.
Safety Profile
The safety profile of this compound Neohaler has been established through extensive clinical trials, with common adverse effects including cough, headache, and throat irritation. Serious adverse events were infrequent, supporting its use as a safe option for long-term treatment in COPD patients .
Data Summary Table
| Study | Patient Population | Duration | Key Findings |
|---|---|---|---|
| FLIGHT1 & FLIGHT2 | COPD Patients | 12 weeks | Significant improvement in FEV1; reduced nighttime symptoms |
| FLIGHT3 | COPD Patients | 52 weeks | Sustained bronchodilation; favorable safety profile |
| Comparative Study | COPD Patients | 12 weeks | Superior efficacy compared to individual components |
Propiedades
Número CAS |
1262431-94-6 |
|---|---|
Fórmula molecular |
C43H56BrN3O6 |
Peso molecular |
790.8 g/mol |
Nombre IUPAC |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H28N2O3.C19H28NO3.BrH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q;+1;/p-1/t22-;;/m0../s1 |
Clave InChI |
GCUZFFAPBPDIFM-IKXQUJFKSA-M |
SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
SMILES isomérico |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
SMILES canónico |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Key on ui other cas no. |
1262431-94-6 |
Sinónimos |
QVA149 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















